molecular formula C13H19NO2 B1593270 Methyl 2-amino-2-phenylhexanoate CAS No. 360074-85-7

Methyl 2-amino-2-phenylhexanoate

Cat. No.: B1593270
CAS No.: 360074-85-7
M. Wt: 221.29 g/mol
InChI Key: GTGCPCXBADEBNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-phenylhexanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of hexanoic acid, featuring an amino group and a phenyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-phenylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-phenylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-phenylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

Scientific Research Applications

Methyl 2-amino-2-phenylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-phenylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Methyl 2-amino-2-phenylbutanoate
  • Methyl 2-amino-2-phenylpentanoate
  • Methyl 2-amino-2-phenylheptanoate

Comparison: Methyl 2-amino-2-phenylhexanoate is unique due to its specific chain length and the position of the amino and phenyl groups. This structural arrangement can influence its reactivity and interaction with biological targets compared to its analogs. For instance, the hexanoate derivative may exhibit different solubility and binding properties compared to the butanoate or heptanoate derivatives .

Properties

IUPAC Name

methyl 2-amino-2-phenylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGCPCXBADEBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647478
Record name Methyl 2-phenylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360074-85-7
Record name Methyl 2-phenylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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